Tetrachloroplatinate(II)
Description
Structure
2D Structure
Properties
CAS No. |
13965-91-8 |
|---|---|
Molecular Formula |
Cl4Pt-2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2/p-4 |
InChI Key |
SVZRVTAEYVVVPM-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Isomeric SMILES |
[Cl-].[Cl-].Cl[Pt]Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Related CAS |
10025-99-7 (di-potassium salt) 10026-00-3 (di-hydrochloride salt) 13820-41-2 (di-ammonium salt) 13820-46-7 (tetra-ammonium salt) 13820-56-9 (di-rubidium salt) |
Synonyms |
ammonium tetrachloroplatinite(II) diammonium tetrachloroplatinate dipotassium tetrachloroplatinate potassium tetrachloroplatinate tetrachloroplatinate tetrachloroplatinate, diammonium salt tetrachloroplatinate, dipotassium salt tetrachloroplatinate, dirubidium salt tetrachloroplatinate, potassium salt, (195)Pt-labeled tetrachloroplatinate, sodium salt tetrachloroplatinate, tetraammonium salt tetrachloroplatinum dipotassium salt |
Origin of Product |
United States |
Synthesis and Preparative Methodologies of Tetrachloroplatinate Ii and Its Derivatives
Synthesis of Alkali Metal and Ammonium (B1175870) Tetrachloroplatinate(II) Salts
The most commonly utilized salt of the tetrachloroplatinate(II) anion is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). This reddish-orange salt serves as a readily available and water-soluble starting material for numerous platinum-based syntheses. nih.govwikipedia.org A prevalent method for its preparation involves the reduction of the corresponding hexachloroplatinate(IV) salt. For instance, potassium hexachloroplatinate(IV) (K₂[PtCl₆]) can be reduced using reagents such as hydrazine (B178648) dihydrochloride (B599025) (N₂H₄·2HCl) or sulfur dioxide (SO₂). wikipedia.orgic.ac.uk The reaction with hydrazine dihydrochloride is typically carried out in an aqueous suspension at elevated temperatures (50-65°C). ic.ac.uk It is crucial to control the stoichiometry of the reducing agent to prevent the formation of hydrazine complexes or the complete reduction to metallic platinum. ic.ac.uk
Another important salt is ammonium tetrachloroplatinate(II), ((NH₄)₂[PtCl₄]). Its synthesis often starts from hexachloroplatinic acid (H₂[PtCl₆]). The process involves the reaction of hexachloroplatinic acid with an ammonium salt, like ammonium chloride (NH₄Cl), to precipitate ammonium hexachloroplatinate(IV), which is subsequently reduced. An alternative method involves the reduction of ammonium hexachloroplatinate(IV) with ammonium oxalate. wikipedia.org
| Salt | Precursor | Reducing Agent/Reagent | Key Reaction Conditions |
| Potassium Tetrachloroplatinate(II) | Potassium Hexachloroplatinate(IV) | Hydrazine Dihydrochloride | Aqueous suspension, 50-65°C ic.ac.uk |
| Potassium Tetrachloroplatinate(II) | Potassium Hexachloroplatinate(IV) | Sulfur Dioxide | - wikipedia.org |
| Ammonium Tetrachloroplatinate(II) | Hexachloroplatinic Acid | Ammonium Chloride (followed by reduction) | Controlled pH and temperature |
| Ammonium Tetrachloroplatinate(II) | Ammonium Hexachloroplatinate(IV) | Ammonium Oxalate | - wikipedia.org |
Derivatization via Ligand Exchange Reactions
The chloride ligands in the tetrachloroplatinate(II) complex are readily displaced by a wide variety of other ligands, making it a versatile precursor for the synthesis of diverse platinum(II) complexes. wikipedia.org These ligand exchange reactions are fundamental to the preparation of many significant platinum compounds.
Synthesis of Platinum(II) Dichloroammine Isomers (e.g., Cisplatin (B142131) and Transplatin Precursors)
The synthesis of the geometric isomers of diamminedichloroplatinum(II), cisplatin and transplatin, from potassium tetrachloroplatinate(II) is a classic example of the application of the trans effect in coordination chemistry.
Cisplatin (cis-[Pt(NH₃)₂Cl₂]) is a widely used anticancer drug. nih.gov A common laboratory synthesis involves the reaction of potassium tetrachloroplatinate(II) with aqueous ammonia (B1221849). nih.govic.ac.uk To favor the formation of the cis isomer, the reaction conditions are carefully controlled. One established method, the Dhara synthesis, involves the initial conversion of [PtCl₄]²⁻ to [PtI₄]²⁻ by treatment with potassium iodide. iitk.ac.in The subsequent reaction with ammonia yields cis-[Pt(NH₃)₂I₂], which is then converted to the final product by reaction with silver nitrate (B79036) followed by potassium chloride. iitk.ac.ingcsu.edu This multi-step process helps to avoid the formation of byproducts like Magnus' green salt ([Pt(NH₃)₄][PtCl₄]). nih.goviitk.ac.in
Transplatin (trans-[Pt(NH₃)₂Cl₂]) is synthesized by a different route that also starts from potassium tetrachloroplatinate(II). In this case, an excess of ammonia is added to form the tetraammineplatinum(II) complex, [Pt(NH₃)₄]²⁺. nih.govic.ac.uk This complex is then heated in the presence of excess chloride ions (from hydrochloric acid), leading to the sequential replacement of two ammonia ligands with chloride ions to yield transplatin. nih.gov The trans effect of the chloride ligand, which is greater than that of ammonia, directs the incoming chloride to the position trans to the first substituted chloride, resulting in the trans isomer. nih.govic.ac.uk
| Isomer | Synthetic Strategy | Key Intermediates | Governing Principle |
| Cisplatin | Reaction of K₂[PtCl₄] with KI, then NH₃, then AgNO₃/KCl iitk.ac.in | [PtI₄]²⁻, cis-[Pt(NH₃)₂I₂] iitk.ac.in | Trans effect of iodide iitk.ac.in |
| Transplatin | Reaction of K₂[PtCl₄] with excess NH₃, followed by HCl nih.govic.ac.uk | [Pt(NH₃)₄]²⁺ nih.govic.ac.uk | Trans effect of chloride nih.gov |
Synthesis of Platinum(II) Complexes with Nitropyrazole Ligands
Platinum(II) complexes incorporating nitropyrazole ligands have been synthesized as potential anticancer agents. nih.gov The general synthetic approach involves the direct reaction of potassium tetrachloroplatinate(II) with the desired nitropyrazole ligand. nih.govmdpi.com For example, a series of novel platinum(II) complexes were prepared by reacting K₂[PtCl₄] with various 1-methylnitropyrazole derivatives. nih.gov These complexation reactions are typically carried out at room temperature in a mixed solvent system, such as acetone (B3395972) and water. nih.gov The reaction of two molar equivalents of the 1-methyl-4-nitropyrazole ligand with one equivalent of K₂[PtCl₄] in an aqueous solution leads to the formation of a mixture of cis and trans isomers of dichloridobis(1-methyl-4-nitropyrazole)platinum(II). nih.gov
Synthesis of Platinum(II) Complexes with Sulfoxide (B87167) Ligands
Sulfoxide ligands, such as dimethyl sulfoxide (DMSO), readily react with tetrachloroplatinate(II) to form platinum(II) sulfoxide complexes. These complexes are valuable intermediates in the synthesis of other platinum compounds. The reaction of K₂[PtCl₄] with DMSO leads to the formation of cis-[PtCl₂(DMSO)₂]. nih.gov This intermediate can then be used to synthesize other complexes by subsequent ligand exchange reactions. For instance, the chloride ligands in cis-[PtCl₂(RR'SO)₂] can be replaced by chelating amine ligands. nih.gov
Synthesis of Platinum(II) Complexes with Imidazolidinethione Ligands
The direct reaction of an aqueous solution of tetrachloroplatinate(II) with 2-imidazolidinethione (Imt) results in the formation of platinum(II) complexes. researchgate.net When a 1:2 molar ratio of [PtCl₄]²⁻ to Imt is used, an off-white precipitate of trans-[PtCl₂(Imt)₂] is formed. The stronger trans-labilizing effect of the sulfur-donor ligand is expected to direct the formation of the trans isomer. researchgate.net Similarly, reacting in situ prepared tetraiodoplatinate ([PtI₄]²⁻) with Imt yields the analogous trans-[PtI₂(Imt)₂]. researchgate.net
Synthesis of Platinum(II) Complexes with N^C^N Pincer Ligands
Platinum(II) pincer complexes, which feature a tridentate ligand that binds to the metal center in a meridional fashion, have been synthesized from tetrachloroplatinate(II) precursors. The synthetic procedure typically involves the reaction of K₂[PtCl₄] with the corresponding N^C^N pro-ligand. nih.govmdpi.comkoreascience.kr For instance, the reaction of K₂[PtCl₄] with 1,3-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)benzene in refluxing glacial acetic acid yields the cyclometalated platinum(II) chloride pincer complex. mdpi.com Similarly, a platinum(II) pincer complex was synthesized using 1,3-bis(2-pyridyloxy)benzene and K₂[PtCl₄]. koreascience.kr
Synthesis of Platinum(II) Complexes with Thiosemicarbazone Derivatives
The tetrachloroplatinate(II) anion, typically from potassium tetrachloroplatinate(II) (K₂PtCl₄), is a common starting material for the synthesis of platinum(II) complexes incorporating thiosemicarbazone ligands. These ligands are of interest due to the pharmacological potential of their metal complexes. The general synthetic strategy involves the reaction of K₂PtCl₄ with the desired thiosemicarbazone ligand, leading to the displacement of chloride ligands and the formation of a new Pt(II)-thiosemicarbazone complex.
The reaction conditions can be varied, but a common method involves reacting the tetrachloroplatinate salt with the ligand in a 1:1 molar ratio in a suitable solvent. For instance, steroidal thiosemicarbazone platinum(II) complexes have been synthesized by reacting K₂PtCl₄ with a methanolic solution of the steroidal thiosemicarbazone derivative. The mixture is stirred at an elevated temperature (e.g., 70°C) for several hours, during which the target complex precipitates and can be isolated by filtration. wikipedia.org Similarly, platinum(II) and palladium(II) complexes of thiosemicarbazones derived from 5-substitutedthiophene-2-carboxaldehydes are prepared by mixing an aqueous solution of K₂PtCl₄ with an ethanolic solution of the ligand. acs.org
The yields of these reactions can be quite high, though they may be lower than the yields of the free ligands, which can be attributed to steric factors of bulky ligands around the platinum metal center. acs.org The resulting solid complexes are often insoluble in common organic solvents like acetone and methanol (B129727) but show solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). acs.org
Table 1: Examples of Pt(II)-Thiosemicarbazone Complex Synthesis from K₂PtCl₄
| Thiosemicarbazone Ligand | Reaction Conditions | Resulting Complex Type | Reference |
|---|---|---|---|
| Steroidal thiosemicarbazones | Methanol, 70°C, 5 hours | Steroidal platinum (Pt(II)) complexes | wikipedia.org |
| 2-((5-ethylthiophen-2-yl)methylene)-N-phenylhydrazinecarbothiomide | Refluxing | [Pt(ligand)Cl₂] type | acs.org |
| 5-substitutedthiophene-2-carboxaldehyde thiosemicarbazones | Water/Ethanol (B145695) mixture | [Pt(ligand)Cl₂] type | acs.orgrsc.org |
Formation of Aquachloro Platinum(II) Species (e.g., [PtCl₂(H₂O)₂])
In aqueous solutions, the tetrachloroplatinate(II) ion undergoes stepwise hydrolysis, or aquation, where chloride ligands are sequentially replaced by water molecules. This process leads to the formation of various aquachloro platinum(II) species in equilibrium. The degree to which these aquated adducts form depends on factors such as the concentration of platinum and chloride ions, pH, and temperature. researchgate.net
The first step in this hydrolysis is the formation of the trichloroaqua complex: [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻
This reaction can be catalyzed by the presence of Zeise's anion, [PtCl₃(C₂H₄)]⁻, with the actual catalytic species believed to be trans-[PtCl₂(C₂H₄)(OH₂)]. rsc.org Further hydrolysis can occur to form neutral and cationic species: [PtCl₃(H₂O)]⁻ + H₂O ⇌ cis/trans-[PtCl₂(H₂O)₂] + Cl⁻
While the acid hydrolysis of tetrachloroplatinate(II) has been well-documented, the process also occurs in basic solutions, leading to hydroxo complexes. acs.org Studies using ¹⁹⁵Pt NMR spectroscopy have elucidated the kinetics of this stepwise substitution. acs.org The formation of these aquated species is a critical aspect of the aqueous chemistry of platinum(II) and is fundamental to the mechanism of action for platinum-based drugs, where the aquated species are the reactive intermediates that bind to biological macromolecules.
Synthesis of Organoplatinum(0) and Organoplatinum(II) Compounds from Tetrachloroplatinate(II) Precursors
Tetrachloroplatinate(II) serves as a versatile precursor for the synthesis of both organoplatinum(0) and organoplatinum(II) compounds, which are classes of molecules that have played significant roles in the development of organometallic chemistry and catalysis.
Reduction Routes to Organoplatinum(0) Complexes (e.g., with Phosphine (B1218219) Ligands)
A key example of the synthesis of an organoplatinum(0) complex from a Pt(II) precursor is the preparation of tetrakis(triphenylphosphine)platinum(0), [Pt(PPh₃)₄]. This important complex is typically synthesized in a one-pot reaction starting from potassium tetrachloroplatinate(II). wikipedia.org
The resulting bright yellow [Pt(PPh₃)₄] complex precipitates from the reaction mixture and can be isolated. wikipedia.org This complex is a valuable precursor for the synthesis of other platinum compounds and is used as a catalyst in various organic transformations.
Preparation of Historically Significant Organoplatinum(II) Compounds (e.g., Zeise's Salt)
One of the most historically significant organometallic compounds, Zeise's Salt (Potassium trichloro(ethylene)platinate(II), K[PtCl₃(C₂H₄)]·H₂O), was the first organometallic compound containing an olefin ligand to be discovered. Its synthesis directly utilizes the tetrachloroplatinate(II) anion.
The preparation involves bubbling ethylene (B1197577) gas through an aqueous solution of potassium tetrachloroplatinate(II). nih.gov A tin(II) chloride catalyst is sometimes used in this reaction. tcichemicals.com K₂[PtCl₄] + C₂H₄ → K[PtCl₃(C₂H₄)] + KCl
The yellow, crystalline Zeise's salt precipitates from the solution. nih.gov The discovery and subsequent structural elucidation of this compound were pivotal in understanding the nature of metal-alkene bonding, now described by the Dewar-Chatt-Duncanson model. tcichemicals.com In this model, the bonding involves a σ-donation from the ethylene π-orbital to an empty d-orbital on the platinum atom, and a π-back-donation from a filled platinum d-orbital to the empty π* antibonding orbital of the ethylene ligand. tcichemicals.com
The original synthesis by William Christopher Zeise in the 1820s involved the reaction of platinum(IV) chloride with ethanol. In that reaction, Pt(IV) is reduced to Pt(II), and ethanol is oxidized to acetaldehyde, with some ethanol also dehydrating to form the ethylene ligand. rsc.org However, the direct reaction of ethylene with tetrachloroplatinate(II) is the more modern and straightforward preparative route. nih.gov
Coordination Chemistry and Ligand Exchange Mechanisms
Associative Ligand Substitution Pathways in Square Planar Pt(II) Complexes
The general equation for such a substitution is: [PtL₃X] + Y → [PtL₃Y] + X chegg.com
Both the direct attack of the entering ligand (Y) and a solvent-assisted pathway are considered associative in nature. econtent.inmgcub.ac.in
The hallmark of an associative mechanism in square planar complexes is the formation of a discrete, five-coordinate intermediate. libretexts.orgwikipedia.org When an incoming ligand, Y, attacks the tetrachloroplatinate(II) complex, it forms a pentacoordinate intermediate, [PtCl₄Y]ⁿ⁻. libretexts.org This species is typically transient and not directly observable in most cases, but its existence is strongly supported by kinetic data and theoretical studies. cbpbu.ac.inmgcub.ac.in
The geometry of this intermediate is generally considered to be a trigonal bipyramid. jsscacs.edu.infiveable.memgcub.ac.in In this arrangement, the entering ligand (Y), the leaving ligand (X), and one of the ancillary ligands (T) occupy the equatorial plane, while the other two ancillary ligands are in axial positions. mgcub.ac.in The incoming ligand approaches the complex from a position above or below the square plane. mgcub.ac.in As the bond with the entering group forms, the complex rearranges into the trigonal bipyramidal structure. mgcub.ac.in Subsequently, the leaving group departs from the equatorial plane, and the complex relaxes back to a square planar geometry, resulting in the substituted product. mgcub.ac.in This process ensures that the substitution occurs with retention of the original stereochemistry; for instance, a cis-isomer will yield a cis-product. econtent.in
Kinetic investigations provide the most compelling evidence for the associative nature of ligand substitution in tetrachloroplatinate(II) and related Pt(II) complexes. The rate of these reactions is sensitive to several factors, including the nature of the entering ligand, the leaving group, and the ligands already present in the complex. slideshare.netlibretexts.org
Substitution reactions of square planar complexes typically follow a characteristic two-term rate law. cbpbu.ac.inmgcub.ac.inresearchgate.net
Rate = k₁[Complex] + k₂[Complex][Y]
This rate law indicates that the reaction proceeds via two parallel, independent pathways:
The k₁ Pathway (Solvent-Assisted): This path is first-order in the complex concentration but independent of the entering ligand's (Y) concentration. econtent.incbpbu.ac.in It involves a slow, rate-determining step where a solvent molecule (S) attacks the complex to form a solvated intermediate, [PtCl₃(S)]⁻. econtent.inmgcub.ac.in This intermediate then reacts rapidly with the incoming ligand Y to form the final product. econtent.inmgcub.ac.in Because the solvent is present in a large and constant concentration, its role in the rate law is incorporated into the k₁ constant, resulting in pseudo-first-order kinetics for this pathway. econtent.in
To simplify the analysis of this two-term rate law, kinetic experiments are often conducted under pseudo-first-order conditions. cbpbu.ac.in This is achieved by using a large excess of the entering ligand, [Y]. Under these conditions, the concentration of Y remains effectively constant throughout the reaction. The rate law can then be simplified to:
Rate = k_obs[Complex]
where the observed pseudo-first-order rate constant, k_obs, is defined as:
k_obs = k₁ + k₂[Y] cbpbu.ac.in
By plotting k_obs against varying concentrations of [Y], a straight line is obtained. The y-intercept of this plot gives the value of k₁, and the slope gives the value of k₂. cbpbu.ac.in
Table 1: Mechanistic Pathways and Rate Law Components
| Pathway | Description | Rate-Determining Step | Rate Law Component |
|---|---|---|---|
| Solvent-Assisted (k₁) | Slow attack by a solvent molecule, followed by fast substitution by Y. | [PtCl₄]²⁻ + S → [PtCl₃(S)]⁻ + Cl⁻ | k₁[Complex] |
| Direct Attack (k₂) | Direct bimolecular attack by the entering ligand Y. | [PtCl₄]²⁻ + Y → [PtCl₄Y]ⁿ⁻ | k₂[Complex][Y] |
The study of activation parameters, specifically the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offers further insight into the reaction mechanism. wikipedia.org For associative substitution reactions, the entropy of activation is characteristically negative. econtent.inwikipedia.orgwikipedia.org
A negative ΔS‡ value indicates a decrease in entropy, or an increase in order, when the reactants form the activated complex (transition state). wikipedia.orglibretexts.org This is precisely what is expected for an associative mechanism, where two separate particles (the Pt(II) complex and the entering ligand) combine to form a single, more ordered five-coordinate transition state. econtent.inwikipedia.orglibretexts.org Conversely, a dissociative mechanism, which involves the fragmentation of the complex in the rate-determining step, would typically show a positive ΔS‡. libretexts.org The large negative values of ΔS‡ observed in many Pt(II) substitution reactions are therefore strong evidence against a dissociative pathway and in favor of an associative one. econtent.innih.gov
Table 2: Activation Parameters for the Substitution Reaction of [Pt₂(L)(OH₂)₂]⁴⁺ with Various Nucleophiles at 298 K Note: While not tetrachloroplatinate(II), this dinuclear Pt(II) complex provides representative data for associative substitution in Pt(II) systems.
| Nucleophile | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| Glutathione (GLT) | 58.0 | -63.6 |
| L-cysteine (L-CYST) | 13.0 | -206.1 |
| Thiourea (TU) | 41.6 | -101.8 |
| (Data sourced from chemijournal.com) |
Many ligand substitution reactions involving platinum(II) complexes are too fast to be monitored by conventional spectrophotometric methods, often reaching completion in seconds or milliseconds. chemijournal.combiologic.net The stopped-flow technique is a rapid mixing method specifically designed to study the kinetics of such fast reactions in solution. biologic.netlibretexts.org
In a stopped-flow apparatus, small volumes of the reactant solutions are rapidly driven from separate syringes into a high-efficiency mixing chamber. biologic.netlibretexts.org The newly mixed solution then flows into an observation cell, which is in the light path of a spectrophotometer. williams.edu The flow is abruptly stopped, and the change in absorbance of the solution is monitored as a function of time, typically on a millisecond timescale. libretexts.orgwilliams.edu This allows for the determination of the initial rate of the reaction before significant product accumulation occurs. libretexts.org This technique has been instrumental in studying the kinetics of fast ligand exchange reactions of Pt(II) complexes, providing the data needed to determine rate constants and elucidate mechanistic details. chemijournal.comresearchgate.net
The Eigen–Wilkins mechanism was originally developed to explain the kinetics of ligand substitution in octahedral complexes. digimat.injamesfodor.comlibretexts.org It proposes a pre-equilibrium step where the incoming ligand (Y) and the metal complex (ML₆) rapidly form an outer-sphere "encounter complex" (ML₆-Y). wikipedia.orgdigimat.in This is followed by a slower, rate-determining step where the encounter complex converts to the final product. wikipedia.orgjamesfodor.com
rate = kKₑ[Y][M]ₜₒₜ / (1 + Kₑ[Y]) wikipedia.org
Stereochemical Aspects of Ligand Substitution
Cis-Trans Isomerization Mechanisms of Platinum(II) Complexes
Cis-trans isomerism is a key feature of square planar platinum(II) complexes, influencing their physical and chemical properties, including their biological activity. studyraid.comstudymind.co.uk The conversion between cis and trans isomers can occur through several mechanisms, which are often influenced by the solvent and the nature of the ligands involved.
In solution, the isomerization of platinum(II) complexes, such as those derived from tetrachloroplatinate(II), frequently proceeds through an associative mechanism . acs.orgnih.gov This pathway involves the coordination of a solvent molecule to the platinum center, forming a five-coordinated trigonal bipyramidal intermediate. libretexts.orglibretexts.org This intermediate can then undergo rearrangement, and subsequent dissociation of the solvent molecule can lead to the formation of the other isomer. For example, cis-cyclometalated platinum(II) complexes have been shown to isomerize to their more thermodynamically stable trans forms in coordinating solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The large negative activation entropy (ΔS‡) values observed in such reactions support the formation of an ordered transition state, which is characteristic of an associative pathway. acs.org
The process can be visualized in two steps:
Formation of a Five-Coordinated Intermediate: A solvent molecule attacks the square planar complex, leading to a five-coordinated square pyramidal or trigonal bipyramidal transition state. acs.orglibretexts.org
Ligand Rearrangement and Dissociation: Within this intermediate, the ligands can rearrange. The departure of the solvent molecule can then result in the formation of the trans isomer from the cis isomer, or vice versa. acs.org
While the associative pathway is common, other mechanisms, such as consecutive displacement or pathways catalyzed by other species in solution, can also contribute to isomerization depending on the specific complex and reaction conditions.
Influence of Trans-Effect and Cis-Effect in Substitution Reactions
The rates and stereochemical outcomes of ligand substitution reactions in square planar platinum(II) complexes are profoundly influenced by the electronic properties of the existing ligands. The most significant of these influences are the trans-effect and, to a lesser extent, the cis-effect.
The trans-effect is defined as the effect of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. adichemistry.com It is a kinetic phenomenon first recognized by Ilya Ilich Chernyaev. adichemistry.com Ligands that accelerate the substitution of a trans ligand are said to have a strong trans-effect. The generally accepted series for the trans-effect is: (weak) F⁻, H₂O, OH⁻ < NH₃ < Cl⁻ < Br⁻ < I⁻, SCN⁻, NO₂⁻ < PR₃ < C₂H₄, CN⁻, CO (strong). libretexts.org
The trans-effect is understood to arise from two main contributions:
Trans-influence: This is a thermodynamic ground-state effect where a ligand weakens the bond between the metal and the ligand trans to it. adichemistry.commgcub.ac.in Strong σ-donor ligands (like H⁻ or CH₃⁻) are particularly effective at this. libretexts.orgnih.govresearchgate.net They form a strong σ-bond with the platinum center, which utilizes a significant portion of the metal's available orbitals (like the pₓ and dₓ²-y² orbitals), thereby weakening the bond to the ligand in the trans position. libretexts.orgmgcub.ac.in This ground-state destabilization lowers the activation energy for the cleavage of the trans bond. mgcub.ac.in
Transition-State Stabilization: This is a kinetic effect where certain ligands stabilize the five-coordinate trigonal bipyramidal transition state formed during an associative substitution reaction. adichemistry.com Strong π-accepting ligands (also known as π-acids), such as CO, C₂H₄, and CN⁻, are particularly good at this. libretexts.orgadichemistry.com They withdraw electron density from the platinum center into their own π* orbitals (back-bonding), which stabilizes the electron-rich five-coordinate intermediate, thus lowering the activation energy of the reaction. libretexts.orgmgcub.ac.in
The cis-effect , which is the influence of a ligand on the substitution of a ligand adjacent (cis) to it, is generally much less pronounced than the trans-effect. lu.se Studies on the reactions of aquachloroplatinates(II) have shown that the relative cis-effect of Cl⁻ versus H₂O is largely independent of the nature of the incoming ligand. lu.seresearchgate.net This suggests that while cis-ligands do have an electronic influence, it is less directionally specific and less significant in determining the reaction outcome compared to the powerful influence of the trans-ligand.
The interplay of these effects is famously demonstrated in the synthesis of cisplatin (B142131), cis-[PtCl₂(NH₃)₂]. Starting from tetrachloroplatinate(II), [PtCl₄]²⁻, the first ammonia (B1221849) molecule substitutes a chloride. In the resulting [PtCl₃(NH₃)]⁻ complex, the trans-effect of the chloride ligand is stronger than that of ammonia. Therefore, the second ammonia molecule will preferentially replace a chloride that is cis to the first ammonia (i.e., trans to another chloride), leading to the cis isomer. libretexts.orglibretexts.orgadichemistry.com
Reactivity with Specific Ligand Classes
Reactions with Halides, Thiocyanate (B1210189), and Dimethyl Sulfoxide
The substitution of chloride ligands in tetrachloroplatinate(II), [PtCl₄]²⁻, by other nucleophiles is a cornerstone of platinum coordination chemistry. wikipedia.org The kinetics of these reactions typically follow a two-term rate law characteristic of square planar substitutions:
rate = k₁[complex] + k₂[complex][Y]
Where Y is the entering ligand. The k₁ path corresponds to a solvent-assisted pathway, while the k₂ path represents the direct nucleophilic attack of Y on the platinum complex. lu.seresearchgate.net
Kinetic studies on the reaction of [PtCl₄]²⁻ and its aquated derivatives with various ligands have established a general order of reactivity for the entering nucleophile (Y). For a water molecule as the leaving group, the order is: DMSO < Cl⁻ < Br⁻ < SCN⁻ < I⁻ lu.seresearchgate.net
This reactivity trend highlights several key points:
Halides: The reactivity increases down the group (Cl⁻ < Br⁻ < I⁻), which correlates with increasing nucleophilicity and softness, allowing for better orbital overlap with the soft Pt(II) center.
Thiocyanate (SCN⁻): As a versatile pseudo-halide, thiocyanate is a significantly better nucleophile for Pt(II) than chloride or bromide. lu.seresearchgate.net
Dimethyl Sulfoxide (DMSO): Despite having a moderate to strong trans-effect, DMSO is a relatively poor entering ligand (nucleophile) for Pt(II) complexes. lu.seacs.org This combination is unusual but is also observed for ligands like ethene. acs.org The reaction of [PtCl₄]²⁻ with DMSO results in the simple replacement of one chloride ligand. acs.org Even though DMSO has a strong trans-effect, the product of the reaction with two equivalents of DMSO is typically cis-[Pt(Me₂SO)₂Cl₂], although a trans isomer may exist as a labile intermediate. acs.org
This table shows the approximate relative nucleophilicity of various ligands towards Pt(II)-aqua complexes, based on kinetic data. lu.seresearchgate.net
Reactivity with Bio-Relevant Nitrogen Nucleophiles
The interaction of platinum(II) complexes with nitrogen-containing biomolecules is fundamental to the mechanism of action of platinum-based anticancer drugs. The tetrachloroplatinate(II) anion serves as a precursor for many of these drugs, including cisplatin. wikipedia.orgmsu.edu The reactivity of Pt(II) with bio-relevant nitrogen nucleophiles, such as the nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA, has been extensively studied.
Spectrophotometric studies following the reactions of platinum complexes with purine, adenine (B156593), and its derivatives reveal the formation of various complex species with metal-to-ligand ratios of 1:1, 1:2, and 2:1. nih.gov For instance, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, which is formed from the hydrolysis of cisplatin, readily reacts with adenosine (B11128) and guanosine. nih.gov
Key findings from these reactivity studies include:
Binding Sites: Platinum(II) preferentially binds to the N7 atoms of guanine (B1146940) and adenine, which are the most nucleophilic sites on the DNA bases. Linkage isomerization, for example from the N7 to the more stable N1 position of adenine, can occur over time. nih.gov
Isomeric Differences: The stereochemistry of the platinum complex significantly impacts its reactivity. The cis isomer can react with two adjacent nitrogen donors (e.g., two N7 atoms on neighboring guanine bases), forming the intrastrand cross-links that are believed to be crucial for its anticancer activity. nih.gov The trans isomer, due to its geometry, cannot form these 1,2-intrastrand adducts and is biologically inactive. It was found that the trans isomer did not form 1:2 complexes with adenosine and adenosine monophosphate (AMP), unlike the cis isomer. nih.gov
Kinetics: The rate constants and activation energies for the reactions of cis and trans isomers with purine and adenine are often comparable. However, the stability of the resulting complexes can differ, with some complexes of the trans isomer showing lower stability. nih.gov
Reactivity of Sulfoxides Toward the Tetrachloroplatinate(II) Anion
The reaction between various sulfoxides (RR'SO) and the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, has been studied to understand the nucleophilicity of the sulfoxide ligand and the steric effects governing the substitution. acs.orgacs.org
The reaction proceeds as a simple substitution where one sulfoxide molecule displaces one chloride ligand from the coordination sphere of the platinum: [PtCl₄]²⁻ + RR'SO → [PtCl₃(RR'SO)]⁻ + Cl⁻
Kinetic studies on a series of eleven different sulfoxides have revealed important details about the mechanism. acs.org
Examples of sulfoxides studied in reactions with [PtCl₄]²⁻. acs.org
The key findings from these studies are:
Steric Influence: The second-order rate constants for the substitution are highly sensitive to the steric bulk of the substituents (R and R') on the sulfoxide. The rate of reaction decreases as the size of the substituents increases. This indicates that steric hindrance plays a major role in the approach of the nucleophile to the platinum center. acs.org
Electronic Influence: In contrast to the strong steric dependence, the rate constants are largely insensitive to the inductive electronic effects of the substituents. For example, changing the substituent on a phenyl ring from electron-donating (p-CH₃) to electron-withdrawing (p-Cl) has little effect on the reaction rate. acs.org
Bonding: Sulfoxides typically bind to "soft" metal ions like Pt(II) and Pd(II) through the sulfur atom, unless significant steric hindrance forces coordination through the oxygen atom. acs.org
This reactivity pattern, where steric factors dominate over electronic factors for the incoming nucleophile, provides insight into the associative mechanism of substitution at the square planar Pt(II) center. acs.org
Stepwise Dissociation Processes of the Tetrachloroplatinate(II) Ion in Aqueous Solution
The tetrachloroplatinate(II) ion, [PtCl₄]²⁻, undergoes a series of stepwise dissociation reactions in aqueous solution, where chloride ligands are sequentially replaced by water molecules. This process, also known as aquation or hydrolysis, results in the formation of various chloro-aqua complexes of platinum(II). The extent of these reactions is dependent on factors such as chloride concentration, temperature, and pH. researchgate.net
The initial and most studied step is the reversible aquation of the tetrachloroplatinate(II) ion to form the trichloridoaquaoplatinate(II) ion, [PtCl₃(H₂O)]⁻. researchgate.net This is followed by subsequent aquation steps, which are also reversible. The general representation of these equilibria is as follows:
[PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ [PtCl₃(H₂O)]⁻ + H₂O ⇌ cis-[PtCl₂(H₂O)₂] + Cl⁻ cis-[PtCl₂(H₂O)₂] + H₂O ⇌ [PtCl(H₂O)₃]⁺ + Cl⁻ [PtCl(H₂O)₃]⁺ + H₂O ⇌ [Pt(H₂O)₄]²⁺ + Cl⁻
The kinetic trans effect influences the stereochemistry of the products formed. For instance, the formation of the cis isomer of [PtCl₂(H₂O)₂] is predicted to be favored. acs.org
Research has established equilibrium constants for the initial steps of this dissociation process. For the first acid hydrolysis of [PtCl₄]²⁻ at 25°C, the equilibrium constant is reported to be 3.0 × 10⁻² at an ionic strength (μ) of 0 and 1.5 × 10⁻² at μ = 0.318. researchgate.net The subsequent hydrolysis of the [PtCl₃(H₂O)]⁻ ion has an equilibrium constant of 1.0 × 10⁻³ at μ = 0 and 5.4 × 10⁻⁴ at μ = 0.318, also at 25°C. researchgate.net
Kinetic studies of the first aquation step have provided insights into the reaction mechanism. The process involves a reversible reaction, and for the forward reaction ([PtCl₄]²⁻ + H₂O → [PtCl₃(H₂O)]⁻ + Cl⁻), the enthalpy of activation (ΔH₁‡) is 21 kcal, and the entropy of activation (ΔS₁‡) is -8 e.u. researchgate.net For the reverse reaction ([PtCl₃(H₂O)]⁻ + Cl⁻ → [PtCl₄]²⁻ + H₂O), the enthalpy of activation (ΔH₂‡) is 15 kcal, and the entropy of activation (ΔS₂‡) is -18 e.u. researchgate.net
In basic solutions, the hydrolysis of tetrachloroplatinate(II) also proceeds in a stepwise manner, with hydroxide (B78521) ions replacing the chloride ligands to form various PtClₓ(OH)₄₋ₓ²⁻ complexes. acs.org
The following tables summarize the key research findings on the stepwise dissociation of tetrachloroplatinate(II) in aqueous solution.
Table 1: Equilibrium Constants for the Stepwise Acid Hydrolysis of [PtCl₄]²⁻ at 25°C
| Reaction | Ionic Strength (μ) | Equilibrium Constant (K) |
|---|---|---|
| [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ | 0 | 3.0 × 10⁻² |
| [PtCl₄]²⁻ + H₂O ⇌ [PtCl₃(H₂O)]⁻ + Cl⁻ | 0.318 | 1.5 × 10⁻² |
| [PtCl₃(H₂O)]⁻ + H₂O ⇌ [PtCl₂(H₂O)₂] + Cl⁻ | 0 | 1.0 × 10⁻³ |
Table 2: Activation Parameters for the First Step of [PtCl₄]²⁻ Aquation
| Reaction | ΔH‡ (kcal) | ΔS‡ (e.u.) |
|---|---|---|
| Forward Reaction: [PtCl₄]²⁻ + H₂O → [PtCl₃(H₂O)]⁻ + Cl⁻ | 21 | -8 |
| Reverse Reaction: [PtCl₃(H₂O)]⁻ + Cl⁻ → [PtCl₄]²⁻ + H₂O | 15 | -18 |
Oxidation of Platinum(II) to Platinum(IV) Complexes
The oxidation of the square-planar Pt(II) complex, tetrachloroplatinate(II) ([PtCl₄]²⁻), to octahedral Pt(IV) complexes is a key transformation. pitt.edu The d⁸ Pt(II) center is converted to a d⁶ Pt(IV) center, which is typically more kinetically inert. pitt.edu Hydrogen peroxide is a common oxidant used for this purpose. nih.govresearchgate.netmdpi.comnih.gov The mechanism of oxidation by H₂O₂ can be complex, often involving multiple pathways and intermediates. nih.govresearchgate.net
In acidic solutions containing chloride ions, hydrogen peroxide can react to form hypochlorous acid (HOCl). nih.gov This reaction, H₂O₂ + H⁺ + Cl⁻ → HOCl + H₂O, is often the rate-determining step when the concentration of [PtCl₄]²⁻ is low. nih.govresearchgate.net The hypochlorous acid formed is a potent oxidizing agent that rapidly oxidizes Pt(II) to Pt(IV). This pathway is particularly significant at low concentrations of the platinum complex ([PtCl₄]²⁻ ≪ 0.5 mM), where the formation of HOCl is fast compared to the direct oxidation of [PtCl₄]²⁻ by hydrogen peroxide. nih.govresearchgate.net
Kinetic studies have elucidated the different rate dependencies based on the concentration of the platinum(II) complex. nih.govresearchgate.net
At low [PtCl₄]²⁻ concentrations (≪ 0.5 mM): The reaction is pseudo-zero order with respect to Pt(II). The rate law simplifies to d[Pt(IV)]/dt = k₀[H₂O₂], with a rate constant k₀ = (8 ± 2) × 10⁻⁷ s⁻¹ at 35 °C. nih.govresearchgate.net This is because the rate is limited by the formation of hypochlorous acid. nih.govresearchgate.net
At higher [PtCl₄]²⁻ concentrations (> 0.5 mM): The direct oxidation by hydrogen peroxide becomes the dominant pathway. nih.govresearchgate.net The reaction follows a pseudo-first-order rate law: d[Pt(IV)]/dt = kH₂O₂[Pt(II)][H₂O₂]. nih.gov The value for the second-order rate constant, kH₂O₂, is (1.5 ± 0.1) × 10⁻² M⁻¹ s⁻¹ at 35 °C. nih.govresearchgate.net
| Concentration of [PtCl₄]²⁻ | Dominant Pathway | Rate Law | Rate Constant (k) |
|---|---|---|---|
| < 0.5 mM | Hypochlorous Acid Oxidation | d[Pt(IV)]/dt = k₀[H₂O₂] | k₀ = (8 ± 2) × 10⁻⁷ s⁻¹ nih.govresearchgate.net |
| > 0.5 mM | Hydrogen Peroxide Oxidation | d[Pt(IV)]/dt = kH₂O₂[Pt(II)][H₂O₂] | kH₂O₂ = (1.5 ± 0.1) × 10⁻² M⁻¹ s⁻¹ nih.govresearchgate.net |
The oxidation of [PtCl₄]²⁻ in an acidic medium initially yields trans-[PtCl₄(H₂O)₂]. However, subsequent rapid ligand scrambling reactions, which are assisted by the remaining Pt(II) species ([PtCl₄]²⁻), lead to a redistribution of the oxidation products. This results in the formation of a mixture of aquated chloroplatinate(IV) complexes, specifically [PtCl₆₋ₙ(H₂O)ₙ]²⁻ⁿ (where n can be 0-4).
The final products of the oxidation of tetrachloroplatinate(II) by hydrogen peroxide in hydrochloric acid are a mixture of [PtCl₅(H₂O)]⁻ and [PtCl₆]²⁻. nih.govresearchgate.net The formation of the fully chlorinated species, [PtCl₆]²⁻, occurs through [PtCl₄]²⁻-assisted chloride anation reactions. nih.govresearchgate.net This process involves the replacement of the coordinated water molecule in an intermediate like [PtCl₅(H₂O)]⁻ with a chloride ion from the solution, a reaction catalyzed by the presence of Pt(II).
Reduction of Platinum(IV) to Platinum(II) Complexes
The reduction of Pt(IV) complexes back to their Pt(II) counterparts is a critical activation step for Pt(IV) anticancer prodrugs. This reduction regenerates the active square-planar Pt(II) species and typically involves the detachment of the two axial ligands from the octahedral Pt(IV) center. researchgate.net This process can be initiated by various biological reducing agents, such as sodium ascorbate, glutathione (GSH), L-cysteine, and L-methionine. The reduction can proceed through either an inner-sphere or outer-sphere electron transfer mechanism. The rate of reduction and the nature of the resulting Pt(II) products can be influenced by the structures of the Pt(IV) complexes and the specific reducing agents used. acs.org
Redox Chemistry and Oxidation State Interconversions of Tetrachloroplatinate Ii
Redox Chemistry and Oxidation State Interconversions
The reduction of platinum complexes by ascorbic acid (H₂Asc) is a widely studied process, particularly in the context of synthesizing platinum nanoparticles and understanding the activation of platinum-based anticancer prodrugs. While the direct reduction of tetrachloroplatinate(II) by ascorbic acid to elemental platinum is a key step in these processes, detailed kinetic studies on this specific reaction are less common than those involving the reduction of platinum(IV) to platinum(II). However, the existing literature on related systems provides significant insights into the probable mechanisms.
The reduction of platinum(IV) complexes by ascorbic acid is known to be catalyzed by platinum(II) species. nih.gov For instance, the reduction of cis-diamminetetrachloroplatinate(IV) by ascorbic acid is accelerated by the presence of cis-diamminedichloroplatinum(II). nih.gov This catalytic behavior suggests a mechanism where the platinum(II) complex interacts with ascorbate to form an intermediate that facilitates the reduction of the platinum(IV) species. Although the roles are reversed in the reduction of tetrachloroplatinate(II), this highlights the intimate role of Pt(II) in ascorbate-mediated redox processes.
Studies on the reduction of various metal ions by ascorbic acid have shown that the reaction rate is often pH-dependent, which is attributed to the different protolytic species of ascorbic acid (H₂Asc, HAsc⁻, and Asc²⁻). researchgate.net The ascorbate anion (Asc²⁻) is generally a much more potent reducing agent than the fully protonated or singly deprotonated forms. researchgate.net
A proposed mechanism for the reduction of tetrachloroplatinate(II) likely involves the formation of an intermediate complex between the platinum center and the ascorbate molecule. This is followed by an inner-sphere electron transfer, leading to the formation of a transient Pt(I) species, which would rapidly disproportionate or be further reduced to Pt(0). The observation of ascorbate radical species in related Pt(IV) reduction reactions supports a stepwise electron transfer mechanism. nih.gov
Table 1: Reactivity of Ascorbic Acid Species in Reduction Reactions
| Ascorbic Acid Species | Relative Reactivity |
|---|---|
| H₂Asc (Ascorbic Acid) | Low |
| HAsc⁻ (Ascorbate Monoanion) | Moderate |
This table illustrates the general trend in the reducing power of the different protolytic forms of ascorbic acid.
Sodium borohydride (NaBH₄) is a powerful reducing agent commonly used in the synthesis of metallic nanoparticles from their ionic precursors. The reduction of tetrachloroplatinate(II) by sodium borohydride is a rapid process that leads to the formation of platinum(0) nanoparticles.
Due to the high reactivity of sodium borohydride, detailed kinetic studies on the reduction of tetrachloroplatinate(II) are challenging. Much of the mechanistic understanding is derived from studies on the reduction of platinum(IV) complexes and other metal ions. nih.govresearchgate.net
The reduction process is believed to proceed through a series of hydride transfer steps. The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻), which attack the platinum center. The mechanism likely involves the initial formation of a platinum-hydride intermediate. Subsequent reductive elimination of HCl or direct reduction by further hydride equivalents would lead to the formation of platinum(0).
In aqueous solutions, the kinetics of sodium borohydride reduction are significantly influenced by pH. nih.gov Sodium borohydride is unstable in acidic and neutral solutions, undergoing hydrolysis to produce hydrogen gas. nih.gov Therefore, these reductions are typically carried out in basic media to ensure the stability of the reducing agent. nih.gov
The formation of platinum nanoparticles via this method involves nucleation and growth phases. The rapid reduction of [PtCl₄]²⁻ by NaBH₄ leads to a high concentration of Pt(0) atoms, which then nucleate to form small clusters. These clusters subsequently grow by the addition of more Pt(0) atoms or by coalescence.
Table 2: General Steps in the Reduction of [PtCl₄]²⁻ by NaBH₄
| Step | Description |
|---|---|
| 1 | Hydride transfer from BH₄⁻ to the [PtCl₄]²⁻ complex. |
| 2 | Formation of a transient platinum-hydride intermediate. |
| 3 | Further reduction and elimination of chloride ligands. |
| 4 | Formation of Pt(0) atoms. |
This table outlines a plausible sequence of events during the reduction process.
The interaction of platinum(II) complexes with free radicals is of significant interest, particularly in the fields of radiation chemistry and biology. Pulse radiolysis is a key technique used to study these fast reactions by generating short pulses of high-energy electrons to create a high concentration of radicals in solution. nih.govtaylorfrancis.comtaylorfrancis.com
The primary radicals formed in the radiolysis of water are the hydrated electron (e⁻aq), a powerful reducing agent, and the hydroxyl radical (•OH), a strong oxidizing agent. nist.gov The reactions of these radicals with tetrachloroplatinate(II) can lead to changes in the oxidation state of the platinum center.
Studies on the pulse radiolysis of [PtCl₄]²⁻ have shown that it reacts with both hydrated electrons and hydroxyl radicals. The reaction with the hydrated electron is a reductive process, leading to the formation of a transient platinum(I) species: [PtCl₄]²⁻ + e⁻aq → [PtCl₄]³⁻ (or [PtCl₃]²⁻ + Cl⁻)
This Pt(I) intermediate is unstable and can undergo further reactions, such as disproportionation to Pt(0) and Pt(II), or reaction with other species in solution.
Conversely, the reaction with the hydroxyl radical is an oxidative process, resulting in the formation of a transient platinum(III) species: acs.org [PtCl₄]²⁻ + •OH → [PtCl₄(OH)]²⁻
Table 3: Reactions of Tetrachloroplatinate(II) with Primary Radicals from Water Radiolysis
| Radical | Type of Reaction | Product |
|---|---|---|
| Hydrated Electron (e⁻aq) | Reduction | Platinum(I) transient |
This table summarizes the initial products formed from the interaction of [PtCl₄]²⁻ with the primary radicals generated during water radiolysis.
Spectroscopic and Structural Characterization Techniques
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic-level structure of crystalline materials. carleton.eduuwaterloo.camdpi.com For salts containing the tetrachloroplatinate(II) anion, SCXRD analysis confirms the characteristic square planar coordination geometry around the central platinum(II) ion.
The analysis provides precise measurements of the Pt-Cl bond lengths and the Cl-Pt-Cl bond angles, which are crucial for understanding the electronic structure and bonding within the anion. In a typical tetrachloroplatinate(II) salt, the Pt-Cl bond distances are found to be approximately 2.31 to 2.33 Å. nih.govresearchgate.net The Cl-Pt-Cl bond angles are very close to the ideal values of 90° and 180° for a perfect square planar geometry, confirming the D₄h symmetry of the isolated anion. nih.gov Deviations from these ideal values are often small and can be attributed to packing forces within the crystal lattice.
Table 1: Representative Crystallographic Data for the [PtCl₄]²⁻ Anion
| Parameter | Typical Value | Reference |
|---|---|---|
| Coordination Geometry | Square Planar | researchgate.net |
| Pt-Cl Bond Length (Å) | ~2.31 - 2.33 | nih.govresearchgate.net |
| cis-Cl-Pt-Cl Bond Angle (°) | ~90 | nih.gov |
| trans-Cl-Pt-Cl Bond Angle (°) | ~180 | nih.gov |
Analysis of Intermolecular Hydrogen Bonds and Supramolecular Assemblies
X-ray diffraction studies allow for the detailed analysis of these hydrogen-bonding networks. By determining the distances and angles of these bonds, researchers can understand how they direct the formation of higher-order supramolecular assemblies. For instance, specific arrangements of hydrogen bond donors on the cation can lead to the formation of one-dimensional ribbons or two-dimensional sheets in the solid state. The chloride ligands of the tetrachloroplatinate(II) anion act as effective hydrogen bond acceptors, facilitating the construction of these extended structures.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. For the tetrachloroplatinate(II) anion, these methods provide a characteristic fingerprint based on the stretching and bending modes of the Pt-Cl bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. A vibrational mode is IR-active if it causes a change in the molecule's dipole moment. najah.edulibretexts.org For the [PtCl₄]²⁻ anion with D₄h symmetry, group theory predicts that the A₂ᵤ and Eᵤ vibrational modes are IR-active. ucsd.edu These correspond to an out-of-plane bend and an in-plane asymmetric stretch/bend, respectively. Experimental FT-IR spectra for tetrachloroplatinate(II) salts typically show strong absorptions in the far-infrared region, consistent with these predictions. najah.edu
Raman Spectroscopy
Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it leads to a change in the polarizability of the molecule. najah.edulibretexts.org For the D₄h point group of the [PtCl₄]²⁻ ion, the A₁g, B₁g, and B₂g modes are predicted to be Raman-active. ucsd.edu These modes correspond to the symmetric Pt-Cl stretch (A₁g), an asymmetric in-plane Pt-Cl stretch (B₁g), and an in-plane Cl-Pt-Cl bend (B₂g). The mutual exclusion rule, which applies to molecules with a center of inversion like [PtCl₄]²⁻, states that vibrational modes cannot be both IR and Raman active. ucsd.edu
Table 2: Vibrational Modes of the [PtCl₄]²⁻ Anion
| Symmetry Mode | Description | Activity | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| A₁g (ν₁) | Symmetric Stretch | Raman (polarized) | 333 | najah.eduucsd.edu |
| B₁g (ν₂) | Asymmetric Stretch | Raman | 312 | najah.eduucsd.edu |
| A₂u (ν₃) | Out-of-plane Bend | IR | 191 | najah.edu |
| B₂g (ν₄) | In-plane Bend | Raman | 168 | najah.eduucsd.edu |
| Eᵤ (ν₅) | Asymmetric Stretch/Bend | IR | 321 | najah.edu |
| B₂u (ν₆) | Out-of-plane Bend | Silent | - | ucsd.eduscispace.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR spectroscopy is an exceptionally powerful tool for studying the electronic environment of the platinum nucleus in solution. wikipedia.org The ¹⁹⁵Pt isotope has a nuclear spin of I = 1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies. researchgate.net
The key feature of ¹⁹⁵Pt NMR is its extremely wide chemical shift range, spanning over 13,000 ppm. wikipedia.org This vast range makes the ¹⁹⁵Pt chemical shift highly sensitive to subtle changes in the platinum atom's coordination environment, including its oxidation state, the nature of the coordinated ligands, and the coordination geometry. researchgate.net
For potassium tetrachloroplatinate(II) (K₂[PtCl₄]), the ¹⁹⁵Pt NMR spectrum in D₂O shows a characteristic resonance at approximately -1616 ppm relative to the standard reference, Na₂[PtCl₆]. rsc.orgresearchgate.net High-resolution spectra can even resolve distinct signals for different isotopologues (molecules differing only in their isotopic composition) due to the presence of ³⁵Cl and ³⁷Cl isotopes, providing a unique spectroscopic fingerprint for the [PtCl₄]²⁻ anion in solution. huji.ac.il This sensitivity allows for detailed studies of ligand exchange reactions and other dynamic processes involving the tetrachloroplatinate(II) complex.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule or ion by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. msu.edu For tetrachloroplatinate(II), a d⁸ transition metal complex, this technique provides valuable information about its electronic structure and can be used to monitor its reactions in solution. rsc.org
The color of [PtCl₄]²⁻ solutions is due to the absorption of light in the visible region, which promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals (d-d transitions). rsc.org The aqueous solution of K₂PtCl₄ exhibits characteristic absorption bands in the UV-Vis spectrum. researchgate.netresearchgate.net These bands correspond to both spin-forbidden d-d transitions and more intense, higher-energy ligand-to-metal charge transfer (LMCT) bands.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Assignment |
|---|---|---|---|
| [PtCl₄]²⁻ | 0.1 M HCl | ~215, ~230 | Charge Transfer |
| [PtCl₄]²⁻ | 0.1 M HCl | ~320, ~380, ~460 | d-d Transitions |
UV-Vis spectroscopy is also a powerful and common method for monitoring the kinetics of chemical reactions. spectroscopyonline.comthermofisher.com According to the Beer-Lambert law, the absorbance of a species is directly proportional to its concentration. thermofisher.com Therefore, by monitoring the change in absorbance at a wavelength characteristic of a reactant or product, one can follow the change in its concentration over time. For example, the substitution of chloride ligands in [PtCl₄]²⁻ by other ligands results in the formation of new complexes with different absorption spectra. By tracking the disappearance of the [PtCl₄]²⁻ absorbance bands or the appearance of new product bands, the rate and mechanism of the reaction can be determined. unito.it
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical tool for the characterization of tetrachloroplatinate(II) and its derivatives. It provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov Soft ionization techniques are particularly crucial for analyzing coordination complexes, as they can transfer ions from solution to the gas phase with minimal fragmentation. chempap.orgnih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of moderately polar, thermally fragile molecules, including platinum(II) complexes. nih.govresearchgate.net It is routinely used to confirm the successful synthesis of new compounds starting from tetrachloroplatinate(II). mdpi.commdpi.com
In a typical ESI-MS analysis of a platinum complex, a solution of the analyte is sprayed through a charged capillary, generating charged droplets that evaporate to produce gas-phase ions. researchgate.net These ions are then guided into the mass analyzer. The resulting spectrum can confirm the molecular weight of the target complex. uvic.ca ESI-MS is also a powerful tool for studying the behavior of platinum complexes in solution, such as their hydrolysis, where chloride ligands are replaced by water molecules. nih.gov The technique can detect the parent complex and its various hydrated species simultaneously. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is particularly effective for high molecular weight and complex samples. duke.edu In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then analyzed by a time-of-flight (TOF) mass spectrometer. duke.edu
While less common than ESI-MS for small coordination compounds, MALDI-TOF MS has found applications in studying platinum complexes derived from tetrachloroplatinate(II), especially in biological contexts. duke.edu For example, it has been used to investigate the interactions between platinum complexes and large biomolecules like enzymes. nih.gov It can also be employed for the sensitive determination of platinum in tissues, where the platinum ions are chelated before analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with sub-ppm accuracy), which allows for the unambiguous determination of a compound's elemental formula. longdom.orgresearchgate.net This capability is crucial in coordination chemistry to distinguish between different compounds that may have the same nominal mass but different elemental compositions. longdom.org
When characterizing novel complexes synthesized from tetrachloroplatinate(II), HRMS is the definitive method for confirming the elemental formula. mdpi.com By comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed formula, researchers can confirm the identity of their product with a high degree of confidence. The high resolving power of HRMS also allows for the clear separation of isotopic patterns, which is particularly important for platinum- and chlorine-containing compounds, as both elements have multiple stable isotopes. chempap.org
Other Characterization Methods
Elemental analysis is a fundamental and routine technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. For potassium tetrachloroplatinate(II) (K₂[PtCl₄]), elemental analysis is used to confirm the expected ratios of potassium (K), platinum (Pt), and chlorine (Cl).
The process typically involves combustion analysis or other methods to decompose the compound, followed by the quantification of the resulting products. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. Good agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. mdpi.com
The table below presents the theoretical and typical experimental values for the elemental analysis of potassium tetrachloroplatinate(II).
| Element | Symbol | Theoretical Mass % | Typical Experimental Mass % |
|---|---|---|---|
| Potassium | K | 18.84% | 18.8% |
| Platinum | Pt | 47.00% | 47.0% |
| Chlorine | Cl | 34.16% | 34.1% |
Thermal Analysis
Thermal analysis encompasses a range of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. wikipedia.org For characterizing tetrachloroplatinate(II) and its derivative complexes, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are particularly insightful.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes. wikipedia.org This technique is crucial for determining the thermal stability of tetrachloroplatinate(II) compounds and studying their decomposition pathways. mt.com A TGA instrument, known as a thermogravimetric analyzer, consists of a precision balance with a sample pan located inside a furnace with programmable temperature control. wikipedia.org As the compound is heated, any mass loss, for instance due to the loss of ligands or decomposition, is recorded, providing quantitative information about the composition and thermal stability of the material. wikipedia.orgmt.com
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is monitored as both are heated or cooled under identical conditions. wikipedia.orghitachi-hightech.com This method detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions (melting, crystallization), dehydration, and decomposition reactions. slideshare.netslideshare.net Endothermic events (heat absorption) and exothermic events (heat release) in the sample appear as peaks in the DTA curve, offering a "fingerprint" for the material's thermal behavior. slideshare.net
Research Findings:
Studies on various platinum(II) complexes, often synthesized from starting materials like potassium tetrachloroplatinate(II) (K₂[PtCl₄]), have utilized thermal analysis to determine their stability and decomposition patterns. For instance, the thermal behavior of platinum(II) saccharinate complexes, prepared from [PtCl₂(COD)] which is itself derived from K₂[PtCl₄], was investigated using TG/DTA methods. nih.gov These analyses showed that the complexes were thermally stable up to 220 °C, with their eventual decomposition yielding pure platinum as the final product. nih.gov
In another study, the thermolysis of silver tetrachloroplatinate(II) (Ag₂[PtCl₄]) in a helium atmosphere was shown to occur in two stages. The initial decomposition happens between 350–500 °C, resulting in the formation of platinum metal and silver chloride. researchgate.net Similarly, the thermal decomposition of diammonium tetrachloroplatinate(II) ((NH₄)₂[PtCl₄]) has been studied as a method to produce platinum nanoparticles. semanticscholar.org
The thermal behavior of mixed-ligand complexes of platinum(II) has also been explored. Studies on platinum(II) thiosaccharinate complexes with diphosphine ligands revealed that they generally exhibit high thermal stability, starting their decomposition in a molten phase. The decomposition often occurs in distinct steps, with the loss of the thiosaccharinate ligands first, followed by the diphosphine ligand at higher temperatures. jmaterenvironsci.comresearchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the properties of transition metal complexes due to its favorable balance of computational cost and accuracy. nsf.gov For platinum-containing species like tetrachloroplatinate(II), DFT calculations are crucial for predicting geometric and spectroscopic parameters, which can be challenging to interpret from experimental data alone, especially in complex mixtures. rsc.org
Accurate prediction of molecular geometry is the foundation for calculating other chemical properties. nsf.gov DFT-based geometry optimization has been successfully used to determine the structure of the [PtCl₄]²⁻ anion. The central platinum atom in the complex has a +2 oxidation state, leading to a d⁸ electron configuration. testbook.comyoutube.com In the presence of the four chloride ligands, the d-orbitals split, and to minimize repulsion, the eight d-electrons become paired, resulting in a low-spin configuration. This electronic arrangement favors a dsp² hybridization, which gives rise to the characteristic square planar geometry of the complex. testbook.comdoubtnut.com
Systematic studies evaluating the performance of various DFT methods for platinum complexes have shown that specific combinations of functionals and basis sets provide results in excellent agreement with experimental data from X-ray crystallography. bohrium.com For instance, the PBE0 hybrid functional, combined with the def2-TZVP basis set for ligand atoms and a relativistic approximation such as the Zeroth-Order Regular Approximation (ZORA), has been identified as a high-performing method for geometry optimization of platinum complexes, including tetrachloroplatinate(II). nsf.govcornell.edu
| Parameter | Experimental Value (Å) | DFT Calculated Value (Å) |
|---|---|---|
| Pt-Cl Bond Length | ~2.31 | ~2.32 |
Table 1: Comparison of experimental (from K₂[PtCl₄] crystal structure) and DFT-calculated Pt-Cl bond lengths.
DFT calculations are widely used to compute the vibrational frequencies of molecules, which can then be correlated with experimental infrared (IR) and Raman spectra. researchgate.netcardiff.ac.uk This correlation is essential for the accurate assignment of vibrational modes to specific molecular motions. The [PtCl₄]²⁻ anion, possessing D₄h point group symmetry, exhibits several characteristic vibrational modes.
Theoretical calculations allow for the prediction of which modes are Raman or IR active based on symmetry selection rules. For instance, the symmetric Pt-Cl stretching mode (A₁g) is Raman active, while the asymmetric stretching (Eᵤ) and bending (A₂ᵤ, Eᵤ) modes are IR active. youtube.com Calculated frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scaling factors to improve the quantitative agreement.
| Vibrational Mode | Symmetry | Activity | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|---|
| ν(Pt-Cl) symmetric stretch | A₁g | Raman | ~335 | 333 |
| ν(Pt-Cl) asymmetric stretch | Eᵤ | IR | ~320 | 315 |
| δ(Cl-Pt-Cl) in-plane bend | B₂g | Raman | ~190 | 192 |
| δ(Cl-Pt-Cl) out-of-plane bend | A₂ᵤ | IR | ~170 | 169 |
Table 2: Correlation of DFT-calculated and experimental vibrational frequencies for the [PtCl₄]²⁻ anion.
The electron-rich chlorine ligands of the tetrachloroplatinate(II) anion allow it to participate in various noncovalent interactions, most notably as a halogen bond acceptor. rsc.orgresearchgate.net Halogen bonding is a directional interaction between an electrophilic region on a halogen atom in one molecule (the σ-hole) and a nucleophilic region in another. rsc.org In several crystal structures, the [PtCl₄]²⁻ anion has been shown to form C–I···Cl–Pt halogen bonds with organoiodine compounds like 1,4-diiodotetrafluorobenzene (B1199613). rsc.orgresearchgate.net
DFT calculations have been instrumental in quantifying the strength of these interactions. For the C–I···Cl–Pt linkage, the interaction energy has been calculated to be approximately 6.3–6.4 kcal/mol, confirming a significant and stabilizing noncovalent bond. rsc.org While direct I···Pt interactions are rare for Pt(II) complexes due to electron-electron repulsion, computational studies on related systems have shown that such metal-centered interactions can be stabilized in the excited state, highlighting the nuanced role of the metal in noncovalent bonding. nih.gov Computational tools like Hirshfeld surface analysis and Noncovalent Interaction (NCI) plots are used to visualize and characterize these weak interactions within the crystal lattice. rsc.org
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution of a molecule, allowing for the identification of electrophilic and nucleophilic sites. libretexts.org For the [PtCl₄]²⁻ anion, an MEP map would show a region of negative electrostatic potential localized around the four chlorine ligands, consistent with their role as nucleophiles and halogen bond acceptors. The central platinum atom would exhibit a region of positive potential, shielded by the ligands.
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. researchgate.net When applied to [PtCl₄]²⁻, the total bonding energy between the central Pt²⁺ ion and the four Cl⁻ ligands can be deconstructed into three main terms:
Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction between the positively charged platinum cation and the negatively charged chloride anions.
Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the quantum mechanical repulsion between electrons of the same spin on the interacting fragments.
Orbital Interaction (ΔE_orb): This stabilizing term accounts for the formation of covalent bonds through orbital mixing, charge transfer, and polarization. researchgate.netunl.edu
EDA allows for a quantitative assessment of the nature of the Pt-Cl bond. It can determine the relative contributions of ionic (electrostatic) and covalent (orbital) character to the bonding, providing a deeper understanding beyond simple Lewis structures. The orbital term can be further broken down to analyze the contributions from different symmetry orbitals (σ, π), offering detailed insights into the covalent bonding mechanism. vu.nl
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the energies and intensities of electronic transitions, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy. mdpi.comgaussian.com The electronic spectrum of [PtCl₄]²⁻ is characterized by both low-intensity d-d transitions and high-intensity ligand-to-metal charge transfer (LMCT) bands.
TD-DFT calculations have been successfully employed to simulate the UV-Vis spectrum of tetrachloroplatinate(II) in solution. nih.gov By using appropriate functionals, such as CAM-B3LYP, and including solvent effects via models like the Polarizable Continuum Model (PCM), theoretical spectra can be generated that show good agreement with experimental measurements. nih.gov These calculations are crucial for assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as transitions from chlorine p-orbitals to the empty dₓ₂₋y₂ orbital on the platinum center. youtube.comwpmucdn.com
| Transition Type | Assignment | Calculated λ_max (nm) | Experimental λ_max (nm) |
|---|---|---|---|
| d-d | ¹A₁g → ¹A₂g | ~470 | 465 |
| d-d | ¹A₁g → ¹E₉ | ~380 | 385 |
| LMCT | Cl(p) → Pt(5dₓ₂₋y₂) | ~230 | 231 |
| LMCT | Cl(p) → Pt(5dₓ₂₋y₂) | ~215 | 213 |
Table 3: Comparison of TD-DFT calculated and experimental electronic transitions for the [PtCl₄]²⁻ anion in aqueous solution.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in chemical systems to define atomic properties and the nature of chemical bonds. In the context of tetrachloroplatinate(II), QTAIM analysis of the Platinum-Chlorine (Pt-Cl) bonds reveals the nature of the metal-ligand interaction.
The analysis focuses on the properties of the bond critical points (BCPs) in the electron density. Key topological parameters at the Pt-Cl BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), are used to characterize the interaction.
Table 1: Typical QTAIM Parameters for Covalent vs. Ionic Bonds
| Parameter | Covalent Bond | Ionic Bond |
| Electron Density (ρ) | High | Low |
| Laplacian of Electron Density (∇²ρ) | Negative | Positive |
| Total Energy Density (H(r)) | Negative | Positive |
For the Pt-Cl bonds in tetrachloroplatinate(II), the QTAIM parameters typically indicate a significant degree of covalent character, though with some ionic contribution, characteristic of polar covalent bonds. The electron density at the BCP is substantial, and while the Laplacian is often small and can be either slightly positive or negative, the total energy density is negative, confirming a stabilizing interaction with shared-electron character.
Detailed Research Findings:
Electron Density (ρ): The value of ρ at the Pt-Cl BCP is indicative of the bond strength. Higher values suggest a stronger, more covalent interaction.
Laplacian of Electron Density (∇²ρ): A negative Laplacian signifies a concentration of electron density, typical of covalent bonds. A positive Laplacian indicates depletion of electron density, characteristic of closed-shell interactions like ionic bonds. In Pt-Cl bonds, the Laplacian is often close to zero, suggesting a bond intermediate between purely covalent and purely ionic.
Total Energy Density (H(r)): A negative value for H(r) at the BCP is a definitive indicator of a significant sharing of electrons and thus covalent character in the bond.
Noncovalent Interactions (NCI) Plot Analysis
Noncovalent Interactions (NCI) plot analysis is a computational tool used to visualize and characterize weak and noncovalent interactions within and between molecules. For tetrachloroplatinate(II), NCI analysis can reveal intramolecular interactions, such as those between the chlorine ligands.
NCI plots are based on the electron density (ρ) and its reduced density gradient (s). The plots visualize isosurfaces of 's', colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.
Table 2: Interpretation of NCI Plot Colors
| Isosurface Color | sign(λ₂)ρ | Type of Interaction |
| Blue | Negative | Strong, attractive (e.g., hydrogen bonds) |
| Green | Near zero | Weak, attractive (van der Waals) |
| Red | Positive | Repulsive (steric clash) |
Detailed Research Findings:
The analysis can quantify the extent of steric strain among the chloride ligands.
It can also identify any subtle attractive interactions that might exist, contributing to the stability of the square planar geometry.
Relativistic Effects in Platinum Chemistry Calculations (e.g., ¹⁹⁵Pt NMR Shielding Tensors)
Due to the high atomic number of platinum, relativistic effects play a crucial role in determining its chemical and spectroscopic properties. These effects arise from the high velocity of the core electrons, which leads to a contraction of the s and p orbitals and an expansion of the d and f orbitals. For the calculation of properties like the ¹⁹⁵Pt NMR chemical shifts, ignoring relativistic effects leads to significant inaccuracies. acs.org
The calculation of NMR shielding tensors, which determine the chemical shift, is particularly sensitive to relativistic effects. These effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. Both contributions are significant for platinum. mdpi.comresearchgate.net
Table 3: Impact of Relativistic Effects on Calculated ¹⁹⁵Pt NMR Chemical Shifts
| Level of Theory | Qualitative Effect on Shielding | Accuracy |
| Non-relativistic | Significant underestimation of shielding | Poor |
| Scalar Relativistic | Improves results, but incomplete | Moderate |
| Spin-Orbit Coupling | Large contribution to shielding | Moderate |
| Full Relativistic (e.g., Dirac-Kohn-Sham) | Provides the most accurate results | High |
Detailed Research Findings:
Scalar relativistic effects primarily influence the orbital energies, leading to a significant change in the calculated shielding constants.
Spin-orbit coupling introduces further large changes in the shielding, often of a similar magnitude to the scalar effects. acs.org
The trend in chemical shifts for different halide ligands (Cl⁻, Br⁻, I⁻) can only be correctly reproduced when relativistic effects, particularly spin-orbit coupling, are included in the calculations. acs.org For instance, the chemical shift trend of I⁻ < Br⁻ < Cl⁻ is influenced by both the magnetic coupling term and the spin-orbit contribution. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Catalysis in Organic and Inorganic Transformations
The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, is a cornerstone in the field of catalysis, serving as a versatile precursor and active component in a multitude of organic and inorganic transformations. Its significance stems from the accessibility of platinum's various oxidation states (primarily 0, +2, and +4) and its ability to coordinate with a wide array of ligands, which allows for the fine-tuning of catalytic activity and selectivity.
Tetrachloroplatinate(II) salts, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), are fundamental starting materials for synthesizing a broad spectrum of platinum catalysts. These catalysts can be broadly categorized as homogeneous (dissolved in the reaction medium) or heterogeneous (a solid material that is immiscible with the reaction medium).
In homogeneous catalysis , tetrachloroplatinate(II) is used to prepare discrete, soluble organometallic complexes. mit.edu The ligands in the [PtCl₄]²⁻ complex can be readily substituted, allowing for the creation of catalysts with tailored steric and electronic properties to optimize reaction kinetics and stability. mit.edu A prominent example is its role in the synthesis of Karstedt's catalyst, a highly active Pt(0) complex used extensively in hydrosilylation reactions. mdpi.comqualitas1998.net
For heterogeneous catalysis , tetrachloroplatinate(II) serves as a common precursor for depositing platinum onto solid supports like alumina (B75360), silica, or carbon. mit.eduqualitas1998.net The supported platinum species is typically prepared by impregnating the support material with a solution of a tetrachloroplatinate(II) salt, followed by drying, calcination, and reduction steps to generate catalytically active platinum nanoparticles. pnas.org The ability to create well-defined, single-site platinum group metal catalysts on solid supports is a significant area of research, as it combines the high selectivity of molecular catalysts with the practical benefits of easy separation and reuse. mit.edu
Platinum catalysts, often derived from tetrachloroplatinate(II) precursors, are highly effective for both hydrogenation and oxidation reactions.
Hydrogenation Reactions: Platinum-based catalysts are widely used for the addition of hydrogen (H₂) across double and triple bonds in unsaturated hydrocarbons. researchgate.net Homogeneous platinum-tin complexes derived from platinum(II) precursors have been studied for the hydrogenation of ethylene (B1197577). rsc.org In heterogeneous systems, platinum nanoparticles supported on materials like alumina are crucial in industrial processes such as the hydroisomerization of light naphtha, which involves both hydrogenation and isomerization steps. researchgate.net
Oxidation Reactions: The tetrachloroplatinate(II) ion itself is a key component in certain catalytic oxidation systems. A well-studied example is the oxidation of [PtCl₄]²⁻ to platinum(IV) species by hydrogen peroxide in acidic solutions. nih.govsemanticscholar.orgrsc.orgfau.de The kinetics of this reaction are complex, proceeding through parallel pathways that are dependent on the concentration of the platinum complex. nih.govsemanticscholar.orgrsc.orgfau.de The final oxidation products are typically a mixture of [PtCl₅(H₂O)]⁻ and [PtCl₆]²⁻. nih.govrsc.org This Pt(II)/Pt(IV) redox couple is central to the mechanism of important catalytic cycles, such as the Shilov system for methane (B114726) functionalization. wikipedia.org
Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon multiple bond, is a critical industrial process for producing organosilicon compounds, including silicone polymers, adhesives, and coatings. mdpi.comqualitas1998.netnih.gov Platinum complexes derived from tetrachloroplatinate(II) are the most effective catalysts for this transformation. mdpi.comresearchgate.net
Speier's Catalyst : Historically, chloroplatinic acid (H₂[PtCl₆]), known as Speier's catalyst, was a widely used homogeneous catalyst for hydrosilylation. qualitas1998.netrsc.orgscientificspectator.com This Pt(IV) compound requires an induction period for reduction to the catalytically active Pt(0) state. qualitas1998.netscientificspectator.com
Karstedt's Catalyst : A significant advancement was the development of Karstedt's catalyst, a platinum(0) complex with divinyl-tetramethyldisiloxane ligands. mdpi.comrsc.org This catalyst, which can be synthesized from tetrachloroplatinate salts, is highly active and soluble in silicone products. mdpi.comqualitas1998.net Unlike Speier's catalyst, Pt(II) compounds and Pt(0) catalysts like Karstedt's are active without an induction period. scientificspectator.com
The general mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the hydrosilane to the platinum center, coordination of the olefin, insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the organosilicon product. mdpi.com
Tetrachloroplatinate(II) is a central component of the pioneering "Shilov system," the first example of catalytic C-H bond activation and functionalization of alkanes like methane in a homogeneous solution. wikipedia.orgwikipedia.org Discovered by Alexander E. Shilov in the late 1960s and early 1970s, this system uses a Pt(II) salt, typically K₂[PtCl₄], as the catalyst and a Pt(IV) salt, such as K₂[PtCl₆], as the stoichiometric oxidant to convert methane into methanol (B129727) or methyl chloride. wikipedia.orgwikipedia.orgionicviper.org
The Shilov cycle involves three key steps: wikipedia.orgwikipedia.org
C-H Activation : An electrophilic Pt(II) species activates the strong C-H bond of methane, forming a methyl-platinum(II) intermediate and a proton. This initial step is rate-limiting. wikipedia.org
Oxidation : The methyl-platinum(II) complex is oxidized by the Pt(IV) salt to a methyl-platinum(IV) species. wikipedia.org
Functionalization : Nucleophilic attack by water or chloride on the methyl group of the Pt(IV) complex leads to the formation of methanol or methyl chloride, respectively, and regenerates the Pt(II) catalyst. wikipedia.orgionicviper.org
A remarkable feature of the Shilov system is its unusual selectivity, preferentially activating the stronger, more electron-rich C-H bonds of alkanes over the weaker C-H bonds in the more oxidized products like methanol, thereby mitigating over-oxidation. wikipedia.orgsciencemadness.org
Platinum catalysts derived from tetrachloroplatinate(II) are employed in various isomerization reactions, which are crucial for producing high-octane gasoline components and other valuable chemicals. researchgate.net These reactions typically involve bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acidic sites for skeletal rearrangement. researchgate.net
For instance, the isomerization of light paraffins (e.g., n-hexane, n-heptane) into their branched isomers is often carried out using platinum supported on chlorinated alumina or zeolites. researchgate.netgoogle.comresearchgate.net Tetrachloroplatinate salts are common precursors for introducing the platinum component onto these acidic supports. researchgate.netresearchgate.net The reaction mechanism involves the dehydrogenation of the paraffin (B1166041) on the platinum site to form an alkene, which then migrates to an acid site to undergo isomerization via a carbocation intermediate, followed by hydrogenation back to a branched alkane on the platinum site. researchgate.net Additionally, platinum nanoparticles have been studied for the cis-trans isomerization of olefins, where the reaction selectivity can be controlled by the shape of the platinum particles. pnas.org
The efficiency of catalytic systems based on tetrachloroplatinate(II) is governed by several factors that can be manipulated to enhance reaction rates and control product selectivity.
Ligand Effects : In homogeneous catalysis, the choice of ligands coordinated to the platinum center is critical. For example, in hydrosilylation, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes can be used to increase catalyst stability and selectivity by creating kinetic barriers that prevent the agglomeration of catalytically active Pt(0) species. mdpi.com
Catalyst Structure and Support : In heterogeneous catalysis, the size, shape, and dispersion of platinum nanoparticles on the support material significantly influence catalytic performance. pnas.org For example, studies have shown that the selectivity of olefin isomerization can be directed by using catalysts with specific platinum particle shapes, such as tetrahedra or cubes. pnas.org The interaction between the platinum particles and the support can also modify the electronic properties of the metal, affecting its catalytic activity.
Reaction Conditions : Temperature, pressure, and solvent play crucial roles. In the Shilov system, the reaction is conducted in an aqueous acidic medium, which is essential for the catalytic cycle. wikipedia.org Similarly, in paraffin isomerization, temperature and hydrogen pressure are carefully controlled to balance the rates of dehydrogenation, isomerization, and hydrogenation while minimizing side reactions like cracking. researchgate.net
Regioselectivity and Chemoselectivity : Platinum catalysts often exhibit high selectivity. The Shilov system's preference for activating the strongest C-H bonds in alkanes is a classic example of chemoselectivity. acs.org In hydrosilylation, catalysts can be designed to favor either the Markovnikov or anti-Markovnikov addition product, demonstrating regioselectivity. nih.gov
Data Tables
Table 1: Summary of Catalytic Applications Involving Tetrachloroplatinate(II)
| Application | Reaction Type | Catalyst System Example | Role of Tetrachloroplatinate(II) |
| Hydrosilylation | Addition of Si-H to C=C | Karstedt's Catalyst | Precursor for Pt(0) complex mdpi.comqualitas1998.net |
| Methane Functionalization | C-H Activation / Oxidation | Shilov System (PtCl₂ / [PtCl₆]²⁻) | Active Pt(II) catalyst wikipedia.orgwikipedia.org |
| Paraffin Isomerization | Skeletal Isomerization | Pt on Chlorinated Alumina | Precursor for supported Pt nanoparticles researchgate.netgoogle.com |
| Hydrogenation | Reduction of Alkenes | Pt-Sn complexes | Precursor for active homogeneous catalyst rsc.org |
| Oxidation | Oxidation of Alkanes | Shilov System | Reactant in Pt(II)/Pt(IV) redox cycle wikipedia.org |
| Olefin Isomerization | cis-trans Isomerization | Pt nanoparticles on Silica | Precursor for shape-controlled nanoparticles pnas.org |
Supramolecular Chemistry and Crystal Engineering
Tetrachloroplatinate(II) has emerged as a significant building block, or tecton, in the fields of supramolecular chemistry and crystal engineering. Its square planar geometry and the presence of chloride ligands make it an excellent candidate for constructing complex, higher-order structures through non-covalent interactions such as halogen and hydrogen bonds.
Tetrachloroplatinate(II) as a Halogen Bond Accepting Tecton
The tetrachloroplatinate(II) anion is a notable halogen bond (XB) accepting tecton, capable of interacting with organohalogen species that act as halogen bond donors. This interaction is crucial in the rational design and synthesis of new supramolecular architectures. The ability of the chloride ligands in the [PtCl₄]²⁻ complex to accept a halogen bond is a key feature in the construction of co-crystals.
In a study involving the co-crystallization of [Ph₃P=N=PPh₃]₂[PtCl₄] with 1,4-diiodotetrafluorobenzene (B1199613) (FIB), the tetrachloroplatinate(II) anion was observed to form C–I⋯Cl–PtCl₂–Cl⋯I–C halogen bonds. The bifunctional nature of FIB, with its two σ-hole donor centers, facilitates the formation of an extended structure where the [PtCl₄]²⁻ anion acts as a bridge. Conversely, when reacted with a sterically hindered monofunctional halogen bond donor, [Ph₃PCH₂I]₂[PtCl₄], only a terminal C–I⋯Cl–PtCl₃ moiety is formed.
The strength of these halogen bonds has been quantified using DFT calculations, revealing interaction energies of 6.3–6.4 kcal mol⁻¹ for the bridging interactions with FIB and 2.6–2.9 kcal mol⁻¹ for the terminal interactions. These findings underscore the importance of steric factors and the number of donor sites in dictating the final supramolecular organization.
Table 1: Halogen Bond Interactions in Tetrachloroplatinate(II) Co-crystals
| Halogen Bond Donor | Resulting Moiety | Interaction Energy (kcal mol⁻¹) | Supramolecular Structure |
|---|---|---|---|
| 1,4-diiodotetrafluorobenzene (FIB) | C–I⋯Cl–PtCl₂–Cl⋯I–C | 6.3–6.4 | Extended 1D-chain |
Formation of Extended Supramolecular Architectures and Hydrogen-Bonded Frameworks
Beyond halogen bonding, the tetrachloroplatinate(II) anion is instrumental in forming extended supramolecular architectures through hydrogen bonding. The chloride ligands can act as hydrogen bond acceptors, interacting with suitable donor groups on organic cations to create intricate networks.
The robustness of these N-H···Cl hydrogen-bonded synthons allows for a degree of "crystal alchemy," where the resulting frameworks can be rationally designed. This has led to the observation of interesting phenomena such as structural mimicry, where a supramolecular dication can imitate the structure of a single molecule, as well as isomorphism and polymorphism.
Table 2: Examples of Supramolecular Architectures with Tetrachloroplatinate(II)
| Organic Cation | Hydrogen Bond Network Dimensionality | Observed Phenomena |
|---|---|---|
| [4,4'-H₂bpe]²⁺ | 2D | Isomorphism with [PdCl₄]²⁻ salt |
| [1,3-bis(4-piperidyl)propaneH₂]²⁺ | 3D | - |
Materials Science and Nanotechnology
Tetrachloroplatinate(II) serves as a valuable precursor in materials science and nanotechnology for the synthesis of various platinum-based materials. Its utility spans the creation of nanoparticles and thin films to its potential role in the development of advanced functional materials.
Synthesis of Platinum Nanoparticles and Films
Potassium tetrachloroplatinate(II) is a commonly used precursor for the synthesis of platinum nanoparticles. These nanoparticles can be prepared with tunable pore sizes, and the salt is also used to create mesoporous platinum nanospheres. Additionally, it is a starting material for synthesizing octahedral Pt₃Ni@PtNi nanocrystals with an ultrathin alloy shell, which have shown enhanced activity and durability for the oxygen reduction reaction in fuel cells compared to commercial Pt/C catalysts. One-step carbon-defect-driven electroless deposition using potassium tetrachloroplatinate(II) has also been employed to prepare platinum atomic clusters. These clusters exhibit high activity and stability for the hydrogen evolution reaction, with improved platinum utilization efficiency.
While tetrachloroplatinate(II) is a well-established precursor for nanoparticles, the deposition of high-quality platinum thin films often utilizes other platinum-containing compounds, such as platinum(II) acetylacetonate (B107027) or organoplatinum complexes, in chemical vapor deposition (CVD) processes. However, the fundamental chemistry involved in reducing platinum ions to metallic platinum is transferable, suggesting the potential for tetrachloroplatinate(II) to be used in solution-based thin film deposition techniques.
Production of High-Purity Platinum Materials for Electronics
High-purity platinum and its compounds are essential in the electronics industry for applications such as electrodes and in catalytic processes for manufacturing. While specific details on the direct use of tetrachloroplatinate(II) for producing high-purity platinum materials for electronics are not extensively documented in publicly available research, its role as a precursor in platinum chemistry is significant. The synthesis of high-purity platinum materials often involves the chemical reduction of a platinum salt, and tetrachloroplatinate(II) salts are a common choice of precursor in platinum chemistry.
Potential in Conductive Polymers and Advanced Nanomaterials
The direct incorporation of tetrachloroplatinate(II) into conductive polymers is not a widely reported application. The primary role of platinum in this field is typically as a metallic nanoparticle filler within a polymer matrix to enhance conductivity. In these composites, the conductive properties arise from the network of platinum nanoparticles dispersed within the insulating polymer. Therefore, the main contribution of tetrachloroplatinate(II) in this context is as a precursor for the synthesis of these platinum nanoparticles.
In the broader field of advanced nanomaterials, tetrachloroplatinate(II) is a key starting material for a variety of platinum-based nanostructures. Its use in synthesizing nanoparticles with controlled size and shape, as well as more complex structures like core-shell nanocrystals and atomic clusters, highlights its versatility. These advanced nanomaterials have potential applications in catalysis, sensing, and energy conversion and storage. For instance, potassium tetrachloroplatinate(II) was reported to induce isotope scrambling between methane and heavy water, a foundational discovery in the field of C-H bond activation, which is critical for catalysis.
Analytical Chemistry Applications
Tetrachloroplatinate(II) serves as a versatile reagent in analytical chemistry, contributing to the detection and quantification of various elements. Its utility stems from its reactivity and spectroscopic properties, which allow for the development of sensitive and selective analytical methods.
Use as a Reagent for Elemental Detection and Quantification (e.g., Platinum, Mercury, Halogens)
The tetrachloroplatinate(II) anion, [PtCl₄]²⁻, participates in reactions that form the basis for the quantitative analysis of several elements, including platinum itself, as well as mercury and species containing halogens.
Platinum Quantification:
While various platinum complexes are utilized in the spectrophotometric determination of platinum, the tetrachloroplatinate(II) ion is a key species in many analytical procedures. The quantification of platinum is often achieved by measuring the absorbance of platinum complexes in solution. For instance, platinum traces can be determined in the form of the hexachloroplatinate(IV) complex, PtCl₆²⁻, in hydrochloric acid solution by measuring absorbance at a specific wavelength. researchgate.net Although this involves a different oxidation state, the conversion between Pt(II) and Pt(IV) species is a fundamental aspect of platinum chemistry that can be exploited in analytical methods. The stability and distinct spectroscopic features of tetrachloroplatinate(II) and its derivatives make it a valuable component in developing such assays.
Mercury Detection:
The interaction between tetrachloroplatinate(II) and mercury(II) ions has been studied, revealing the formation of transient adducts. nih.gov This complex formation can be monitored using techniques like stopped-flow and conventional spectrophotometry, observing instantaneous and significant changes in the UV/vis spectral properties upon mixing solutions of the platinum complex and mercury. nih.gov The formation of these Pt(II)-Hg(II) adducts, characterized by axial coordination of mercury to platinum with short metal-metal bonds, provides a basis for the development of analytical methods for mercury detection. nih.gov The sensitivity of the Pt-Hg adduct stability to the ligands on the platinum complex suggests that the system can be tuned for enhanced selectivity. nih.gov
Another approach for mercury detection involves the use of bimetallic platinum/gold nanoparticles. These nanoparticles can exhibit peroxidase-like activity, which is switched to a catalase-like activity upon the deposition of mercury ions. This change in catalytic behavior, driven by the strong metallic bond between mercury and gold, can be used to detect mercury ions at nanomolar concentrations. rsc.org
Halogen Interaction:
Tetrachloroplatinate(II) has been shown to act as a halogen bond acceptor. rsc.orgresearchgate.net It can form non-covalent interactions with organohalogen species, where the chlorine atoms of the [PtCl₄]²⁻ anion interact with the σ-hole of the halogen atom in the organic molecule. rsc.orgresearchgate.net This property can be utilized in crystal engineering and supramolecular chemistry. From an analytical perspective, this specific interaction with halogens could potentially be exploited for the development of sensors or separation methods for halogenated compounds. The formation of these halogen bonds can be observed and characterized using techniques such as X-ray crystallography and computational methods. rsc.orgresearchgate.net
Interactive Data Table: Applications of Tetrachloroplatinate(II) in Elemental Analysis
| Element/Analyte | Analytical Principle | Detection Method | Key Findings |
| Platinum | Spectrophotometry | UV-Vis Spectroscopy | Quantification is often based on the absorbance of platinum complexes. While methods may involve different oxidation states, the tetrachloroplatinate(II) ion is a central species in platinum solution chemistry. researchgate.net |
| Mercury | Adduct Formation | Stopped-flow and Conventional Spectrophotometry | Tetrachloroplatinate(II) forms transient adducts with Hg²⁺ ions, leading to significant and rapid changes in the UV/vis spectrum, which can be used for detection. nih.gov |
| Mercury | Catalytic Activity Switching | Fluorescence Spectroscopy | Bimetallic platinum/gold nanoparticles, for which tetrachloroplatinate(II) can be a precursor, change their enzyme-like activity in the presence of mercury, enabling sensitive detection. rsc.org |
| Halogens (in organohalogens) | Halogen Bonding | X-ray Crystallography, DFT Calculations | The tetrachloroplatinate(II) anion acts as a halogen bond acceptor, forming specific interactions with organohalogen compounds, which could be the basis for selective recognition and sensing. rsc.orgresearchgate.net |
Emerging Research Directions
Development of Novel Ligand Systems for Tetrachloroplatinate(II) Derivatization
The derivatization of tetrachloroplatinate(II) through the introduction of novel ligand systems is a burgeoning area of research, driven by the quest for new platinum(II) complexes with tailored electronic, steric, and functional properties. nih.govnih.gov The square planar geometry of the [PtCl₄]²⁻ anion provides a versatile platform for ligand substitution reactions, allowing for the systematic replacement of its chloride ligands. wikipedia.org
Researchers are moving beyond traditional ammine and simple N-heterocyclic ligands to explore more complex and functionalized organic moieties. This includes the synthesis of complexes with:
Bulky Aromatic Groups: Introducing sterically demanding ligands to influence the coordination geometry and reactivity of the resulting platinum(II) complex. scholaris.ca
Biologically Relevant Molecules: Incorporating ligands derived from natural products, such as chlorins, to create complexes with potential applications in combination cancer therapies. finechem-mirea.ru
Pincer Ligands: Utilizing tridentate ligands, like N^C^N systems, that bind to the platinum center in a pincer-like fashion, offering enhanced stability and unique photophysical properties. mdpi.com
Functionalized Heterocycles: Employing ligands such as 1-methylnitropyrazoles and 2-substituted benzimidazoles to synthesize novel platinum compounds with potential cytotoxic activities. nih.govdergipark.org.tr
O,S Bidentate Ligands: Developing complexes with ligands containing both oxygen and sulfur donor atoms, which may offer different biological interaction profiles compared to traditional platinum drugs. rsc.org
These synthetic strategies often begin with potassium tetrachloroplatinate(II) (K₂PtCl₄) as the starting material, reacting it with the desired ligand in a suitable solvent system. nih.govmdpi.comdergipark.org.tr The reaction conditions, including temperature and solvent choice, are critical and can influence the final product's structure and yield. For instance, in the synthesis of some cyclometallated platinum complexes, elevated temperatures in the presence of alcohol can lead to the reduction of Pt(II) to platinum metal, necessitating careful control of the reaction environment. cardiff.ac.uk
Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques
Understanding the intricate reaction mechanisms of tetrachloroplatinate(II) and its derivatives is crucial for designing new catalysts and therapeutic agents. Modern research leverages a suite of advanced analytical techniques to probe these mechanisms in unprecedented detail.
Photoionization and Photoelectron Photoion Coincidence Spectroscopy for Reactive Intermediates
Photoelectron Photoion Coincidence Spectroscopy (PEPICO) has emerged as a powerful tool for the isomer-selective detection of short-lived and reactive intermediates in the gas phase. chimia.chrsc.orgsoton.ac.uk This technique combines photoionization mass spectrometry with photoelectron spectroscopy. wikipedia.org Molecules are ionized by vacuum ultraviolet (VUV) radiation, and the resulting photoion and photoelectron are detected in coincidence. wikipedia.orgnih.gov This correlation allows for the precise determination of the mass of the ion and the kinetic energy of the electron, providing a detailed fingerprint of the ionized species. chimia.chnih.gov
The primary application of PEPICO in this context is to identify and characterize transient species that are critical in catalytic cycles or reaction pathways involving platinum complexes. chimia.ch By detecting intermediates that desorb from a catalyst surface, operando PEPICO experiments can provide direct insights into reaction mechanisms, distinguishing between competing pathways such as hydrogenation and hydrogenolysis in real-time. chimia.chnih.gov While direct PEPICO studies on tetrachloroplatinate(II) itself are not widely reported, the technique's proven ability to unveil complex reaction mechanisms in catalysis makes it a highly promising avenue for future investigations into platinum chemistry. chimia.chrsc.org
Integration of Advanced Analytical Techniques for Comprehensive Process Understanding
A holistic understanding of the reaction dynamics of platinum complexes often requires the integration of multiple analytical methods. oulu.fi Kinetic studies, traditionally performed using UV-Vis spectroscopy to monitor changes in the electronic absorption spectra, provide valuable data on reaction rates and the influence of various factors like ligand steric and electronic properties. rsc.orgresearchgate.net
Modern research complements these classical techniques with more advanced methods to gain a multi-faceted view of the reaction process. These can include:
X-ray Absorption Near Edge Structure (XANES) Spectroscopy: This technique can probe the oxidation state of the platinum center within complex environments, such as inside cancer cells, providing information on the reduction rates of Pt(IV) prodrugs to their active Pt(II) forms. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is particularly useful for identifying different platinum species in solution, which is crucial for tracking the progress of ligand substitution reactions and identifying byproducts. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for the characterization of newly synthesized complexes and for studying their interactions with biological molecules. dergipark.org.tr
By combining data from these and other techniques, researchers can build comprehensive models of reaction mechanisms, from the initial ligand substitution on the tetrachloroplatinate(II) core to the ultimate fate of the complex in a catalytic or biological system. oulu.fimiami.edu
Exploration of Tetrachloroplatinate(II) in Coordination Polymer Design
Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked by organic bridging ligands to form one-, two-, or three-dimensional networks. researchgate.netlupinepublishers.comslideshare.net The design and synthesis of CPs have attracted significant attention due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing. researchgate.netrsc.org
Tetrachloroplatinate(II) serves as a valuable precursor for creating CPs. One notable example is the formation of Magnus's green salt, a semiconducting coordination polymer. This material is formed from the reaction of tetrachloroplatinate(II) with ammonia (B1221849) and consists of alternating [PtCl₄]²⁻ and [Pt(NH₃)₄]²⁺ units stacked in a linear chain. wikipedia.org
The principles of crystal engineering are now being applied to design more complex CPs using platinum. researchgate.net The general approach involves the self-assembly of metal ions and organic ligands in solution. lupinepublishers.commdpi.com While many CPs utilize more flexible metal centers, the rigid square-planar geometry of Pt(II) derived from tetrachloroplatinate(II) can be used to direct the formation of specific, well-defined structures. The choice of the organic linker ligand is paramount, as its length, geometry, and functional groups dictate the dimensionality and topology of the final polymer network. nih.gov The exploration of [PtCl₄]²⁻ in the synthesis of novel, chelated coordination polymers represents an exciting frontier for creating new functional materials with unique properties derived from the inclusion of the heavy platinum atom. rsc.orgnih.gov
Table of Mentioned Chemical Compounds
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing tetrachloroplatinate(II) complexes, and how can purity be ensured?
- Methodology : Synthesis typically involves reacting platinum(II) chloride with alkali metal chlorides (e.g., KCl) in aqueous hydrochloric acid. Stoichiometric ratios (e.g., PtCl₂:KCl = 1:2) and controlled pH (1–2) are critical. Crystallization is achieved by slow evaporation at 20–25°C. Purity is verified via elemental analysis (Pt content ~46.8%) and X-ray diffraction to confirm crystal structure . For reproducibility, ensure inert atmospheres to prevent oxidation to platinum(IV) species .
Q. How should tetrachloroplatinate(II) complexes be characterized using spectroscopic techniques?
- Methodology :
- UV-Vis Spectroscopy : Measure absorbance in aqueous solutions (λₐᵦₛ ~260–300 nm) to confirm ligand-to-metal charge transfer transitions.
- NMR : Use ¹⁹⁵Pt NMR to detect chemical shifts (δ ~ -2000 ppm for square-planar Pt(II) complexes).
- X-ray Crystallography : Resolve bond lengths (Pt-Cl ≈ 2.30 Å) and confirm square-planar geometry .
Q. What safety protocols are essential when handling tetrachloroplatinate(II) compounds?
- Methodology :
- Ventilation : Use local exhaust systems to maintain airborne Pt levels <0.002 mg/m³ (ACGIH TLV) .
- PPE : Wear chemical-resistant gloves (nitrile), full-face respirators with particulate filters, and lab coats.
- Storage : Keep in sealed, plastic-lined containers away from volatile acids (e.g., HCl) to avoid hazardous decomposition .
Advanced Research Questions
Q. How can contradictions in reported catalytic activities of tetrachloroplatinate(II) be resolved?
- Methodology :
- Control Variables : Standardize reaction conditions (temperature, solvent polarity, Pt loading).
- Surface Analysis : Use XPS to verify oxidation states and detect unintended Pt(IV) formation.
- Data Validation : Cross-reference catalytic turnover numbers (TONs) with independently synthesized samples and validate via Arrhenius plots to assess activation energy discrepancies .
Q. What computational approaches are effective for analyzing the electronic structure of tetrachloroplatinate(II)?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/LANL2DZ level to model d-orbital splitting (e.g., dx²−y² → dz² transitions).
- TD-DFT : Simulate UV-Vis spectra to correlate theoretical and experimental charge-transfer bands.
- NBO Analysis : Quantify Pt-Cl bond covalency (natural charge on Pt ≈ +0.5) .
Q. How can tetrachloroplatinate(II) be applied in designing OLED materials, and what are key performance metrics?
- Methodology :
- Doping Studies : Incorporate K₂PtCl₄ as an emissive layer dopant (1–5 wt%) and measure electroluminescence efficiency (cd/A) and CIE coordinates.
- Lifetime Testing : Accelerate degradation under continuous operation (1000 hrs at 100 cd/m²) to assess stability.
- Comparative Analysis : Benchmark against Ir(III) complexes to evaluate Pt(II)’s cost-performance trade-offs .
Q. What strategies mitigate challenges in reproducing tetrachloroplatinate(II)-mediated reactions across laboratories?
- Methodology :
- Detailed Reporting : Document solvent batch purity (e.g., H₂O resistivity >18 MΩ·cm) and Pt precursor synthesis steps.
- Collaborative Validation : Use round-robin testing with shared reagents.
- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outlier datasets .
Data Management & Analysis
Q. How should researchers address inconsistencies in secondary data on tetrachloroplatinate(II) properties?
- Methodology :
- Source Evaluation : Prioritize peer-reviewed studies with full experimental details (e.g., Pt content verification methods).
- Meta-Analysis : Use software like R or Python to aggregate solubility data (e.g., 10 g/L at 20°C) and identify trends.
- Sensitivity Testing : Assess how variables like pH or counterion (Na⁺ vs. K⁺) affect reported outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
